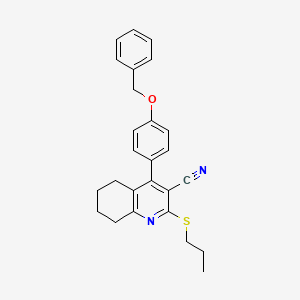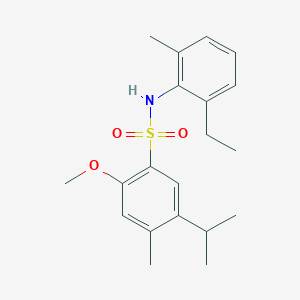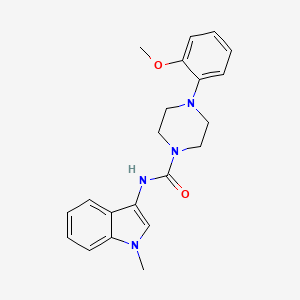
4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as MEOP or MEO-Piperazine, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a molecular formula of C21H25N3O2. In
Applications De Recherche Scientifique
Serotonin Receptor Agonism and Selectivity
Research has identified compounds structurally related to 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide as potential pharmacological tools in studying mood disorders due to their selectivity and potency as 5-HT(1A) agonists. Heinrich et al. (2004) discuss the synthesis of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, indicating that specific substituents enhance serotonergic 5-HT(1A) affinity, crucial for developing mood disorder therapeutics. These findings underscore the importance of structural elements in achieving receptor specificity and the potential of these compounds in neuropharmacological research (Heinrich, Böttcher, Bartoszyk, Greiner, Seyfried, & van Amsterdam, 2004).
Antimicrobial and Antiviral Properties
Compounds bearing similarity to 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide also exhibit promising antimicrobial and antiviral properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives, revealing moderate to good antimicrobial activities against various microorganisms. This suggests the potential of such compounds in the development of new antimicrobial agents, highlighting the significance of chemical structure in determining biological activity (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
PET Radioligands for Neuroreceptor Imaging
In neuroimaging, derivatives of 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide are explored as potential PET radioligands. Gao et al. (2008) discussed the synthesis of carbon-11-labeled carboxamide derivatives targeting dopamine D3 receptors, indicating their utility in positron emission tomography (PET) to study neurological disorders. This research underscores the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, Hutchins, & Zheng, 2008).
Analgesic and Anti-Inflammatory Effects
Furthermore, structural analogs of 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide have been investigated for their analgesic and anti-inflammatory properties. Okunrobo and Usifoh (2006) explored phthaloylimidoalkyl derivatives, demonstrating significant inhibition of inflammation and pain in animal models. This area of research opens pathways for the development of new therapeutic agents in pain management and inflammation treatment (Okunrobo & Usifoh, 2006).
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-23-15-17(16-7-3-4-8-18(16)23)22-21(26)25-13-11-24(12-14-25)19-9-5-6-10-20(19)27-2/h3-10,15H,11-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYNTUHLSGESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

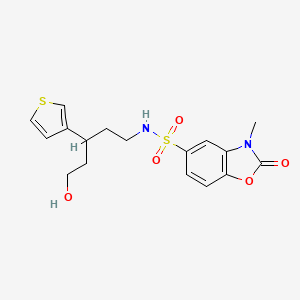
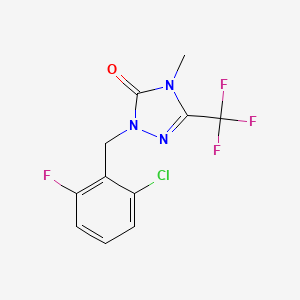
![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2683687.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)
![Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2683693.png)
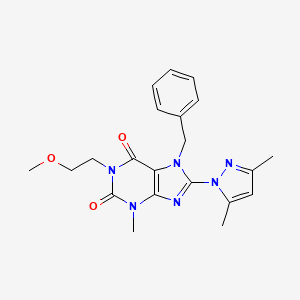
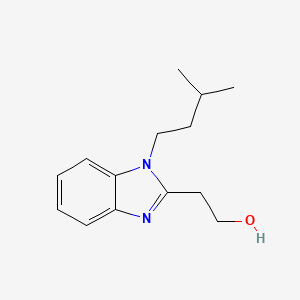
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)
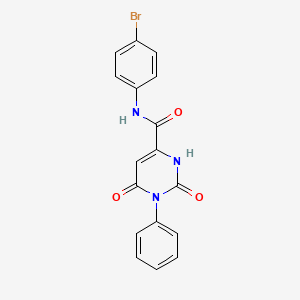
![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)
